molecular formula C6H7F3N2O B6316248 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol CAS No. 656825-59-1

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Cat. No. B6316248
CAS RN: 656825-59-1
M. Wt: 180.13 g/mol
InChI Key: LBGMTHDGUVSALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (DMTP) is an organic compound with a wide range of applications in the scientific research field. It is a colorless, crystalline solid that is highly soluble in water and organic solvents. DMTP is known to have a wide range of biological and physiological effects and is used in a variety of laboratory experiments.

Scientific Research Applications

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has a wide range of applications in the scientific research field. It is used to study the effects of certain drugs on the body, as well as to investigate the mechanism of action of certain enzymes. It is also used to study the effects of certain hormones on the body and to investigate the biochemical and physiological effects of certain compounds. In addition, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been used in the development of various drugs and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is not yet fully understood. However, it is believed that the compound interacts with certain enzymes and proteins in the body, leading to changes in their activity or structure. This interaction may lead to changes in the biochemical and physiological processes of the body. In addition, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol may also interact with certain hormones and other compounds, leading to changes in their activity or structure.
Biochemical and Physiological Effects
1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of glucose. In addition, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to affect the activity of certain hormones, such as insulin, as well as to affect the production of certain proteins. Furthermore, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been shown to have an effect on the metabolism of certain compounds, such as fatty acids and carbohydrates.

Advantages and Limitations for Lab Experiments

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has a number of advantages for laboratory experiments. It is a relatively stable compound and is highly soluble in water and organic solvents. In addition, the compound has a wide range of biological and physiological effects and is relatively easy to synthesize. However, 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol also has some limitations for laboratory experiments. For example, the compound is toxic and can cause skin irritation if it comes into contact with the skin. In addition, the compound can be easily degraded by light and heat, making it difficult to store and transport.

Future Directions

There are a number of potential future directions for the use of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in scientific research. For example, further research could be conducted to investigate the mechanism of action of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and to determine the exact biochemical and physiological effects of the compound. In addition, further research could be conducted to explore the potential therapeutic applications of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, such as the treatment of certain diseases. Finally, further research could be conducted to explore the potential use of 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a drug delivery system.

Synthesis Methods

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is usually synthesized through a two-step reaction. The first step involves the reaction of 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine with trifluoroacetic anhydride in the presence of pyridine. This reaction yields 1,4-dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as the primary product. The second step involves the reaction of the primary product with a base, such as sodium hydroxide, to form the desired product.

properties

IUPAC Name

2,4-dimethyl-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c1-3-4(6(7,8)9)10-11(2)5(3)12/h10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGMTHDGUVSALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN(C1=O)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

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